molecular formula C6H7NO3 B1275072 2-Amino-2-(furan-3-yl)acetic acid CAS No. 53845-43-5

2-Amino-2-(furan-3-yl)acetic acid

Cat. No.: B1275072
CAS No.: 53845-43-5
M. Wt: 141.12 g/mol
InChI Key: PGRLXLPRSSHTCN-UHFFFAOYSA-N
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Description

2-Amino-2-(furan-3-yl)acetic acid (CAS No: 123617-80-1) is a furan-based carboxylic acid of interest in medicinal and organic chemistry research . The furan ring is a privileged structure in drug discovery, known to be a key pharmacophore in numerous biologically active molecules . Compounds containing the furan moiety have been extensively studied and demonstrate a wide spectrum of biological activities, including serving as antitumor agents, antimicrobials, and anti-inflammatory substances . For instance, furan-2-carboxamide derivatives have been identified as novel microtubule stabilizing agents that induce mitotic arrest and potentiate apoptosis in cancer cells, highlighting the therapeutic potential of furan-based scaffolds in oncology research . Similarly, substituted derivatives of aminofuran-2-yl-acetic acid have been patented for their use in treating migraines and pain, underscoring the research value of this chemical class . The presence of both amino and carboxylic acid functional groups on the chiral center of this molecule makes it a versatile building block for the synthesis of more complex compounds, such as through multi-component reactions to create novel functionalized furans and other heterocyclic systems with potential pharmacological properties . This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(furan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRLXLPRSSHTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404300
Record name 2-amino-2-(furan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53845-43-5
Record name 2-amino-2-(furan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Reactions and Mechanistic Pathways of 2 Amino 2 Furan 3 Yl Acetic Acid and Its Derivatives

Detailed Reaction Mechanisms and Intermediate Characterization

The reactions involving 2-Amino-2-(furan-3-yl)acetic acid derivatives are often governed by the generation of highly reactive intermediates. The furan (B31954) ring, under specific conditions, can be activated to participate in a variety of transformations.

One significant mechanistic pathway involves the oxidation of the furan ring to form a reactive cis-enedione intermediate. This process is central to several multicomponent reactions. For instance, in the furan-thiol-amine (FuTine) reaction, the furan is oxidized to generate cis-2-butene-1,4-dial or a similar dicarbonyl species. This electrophilic intermediate is then susceptible to a 1,4-addition by a thiol nucleophile. The resulting adduct is subsequently trapped by an amine, leading to a rearrangement and aromatization cascade that ultimately forms a stable pyrrole (B145914) heterocycle researchgate.net. The amino group of a this compound derivative could potentially serve as the intramolecular amine nucleophile in such a sequence.

In the context of acid catalysis, particularly with strong Brønsted acids like triflic acid (TfOH), furan derivatives undergo superelectrophilic activation nih.govmdpi.com. This involves the protonation of the furan ring, leading to highly reactive cationic intermediates. For related 3-(furan-2-yl)propenoic acids, NMR and DFT studies have suggested that O,C-diprotonated forms are the key reactive electrophilic species in hydroarylation reactions nih.govmdpi.com. A similar mechanism can be postulated for this compound, where protonation would render the furan ring susceptible to attack by various nucleophiles.

The aza-Achmatowicz reaction represents another important mechanistic pathway, involving the oxidation of furfuryl amines to yield functionalized piperidinones urfu.ruorganicreactions.org. This transformation proceeds through an oxidative dearomatization of the furan ring, forming an intermediate that undergoes intramolecular cyclization with the amine nitrogen. The characterization of these transient intermediates often relies on indirect methods, such as trapping experiments or computational studies, due to their high reactivity.

Tandem and Cascade Reactions Involving Furan-Amino Acid Precursors or Derivatives

Tandem, domino, or cascade reactions are highly efficient synthetic strategies that involve at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one wikipedia.orgnih.gov. These processes allow for the construction of complex molecules from simple precursors in a single operation without the need to isolate intermediates, thereby increasing atom economy and reducing waste nih.gov.

A notable example is the synthesis of pyrrolo[1,2-a] researchgate.netosi.lvbenzodiazepines from N-(furfuryl)anthranilamides. This transformation is initiated by an acid-catalyzed opening of the furan ring to form a diketone moiety. This intermediate then undergoes a consecutive series of intramolecular condensations with the anthranilamide's amino group, first forming a diazepine ring and then a pyrrole ring in a one-pot process rsc.org. Derivatives of this compound could be envisioned as substrates for analogous cascade reactions, leading to complex, fused heterocyclic systems.

Enzyme-mediated cascade reactions also represent a powerful tool in furan chemistry. For example, a one-pot tandem reaction using two different oxidases has been employed to convert 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA), a valuable bioplastics precursor rsc.org. This highlights the potential for biocatalytic cascades in the synthesis and modification of furan-containing amino acids.

Sigmatropic Rearrangements in Furan-Amino Acid Chemistry

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an intramolecular fashion fiveable.mewikipedia.orglibretexts.org. These reactions are governed by the principles of orbital symmetry and are known for their high stereoselectivity fiveable.me.

The researchgate.netresearchgate.net-sigmatropic rearrangement is the most prominent type, with the Claisen and Cope rearrangements being classic examples wikipedia.orglibretexts.orgnih.gov. The Claisen rearrangement of allyl vinyl ethers has been applied to heterocyclic systems, including the regiospecific synthesis of 2,3-disubstituted furans acs.org. For a derivative of this compound to undergo such a rearrangement, it would first need to be functionalized with an appropriate allyl group. For instance, an N-allyl derivative could potentially undergo a urfu.ruresearchgate.net-sigmatropic rearrangement if an adjacent ylide is formed. While direct examples involving this compound are not prevalent, the extensive use of these rearrangements in the total synthesis of complex natural products demonstrates their power in creating congested stereocenters and reorganizing molecular frameworks nih.gov.

The mechanism of these reactions is concerted, meaning bond breaking and formation occur simultaneously through a cyclic transition state fiveable.me. The feasibility and outcome of a sigmatropic rearrangement are dictated by the number of electrons in the interacting system and whether the process is initiated thermally or photochemically, as described by the Woodward-Hoffmann rules fiveable.me.

Multicomponent Condensations and Cyclizations

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates portions of all the reactants researchgate.netmdpi.com. These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity mdpi.com.

The Ugi five-center four-component reaction (Ugi 5C-4CR) is particularly relevant as it utilizes α-amino acids as one of the starting materials mdpi.com. In this reaction, the α-amino acid acts as a bifunctional component, providing both the amine and the carboxylic acid functionalities. A proposed mechanism involves the condensation of the amino group with an aldehyde to form an imine. Subsequent α-addition of an isocyanide, followed by intramolecular interception of the resulting nitrilium ion by the carboxylate, leads to the final product mdpi.com. This compound is an ideal candidate for this type of transformation, enabling the incorporation of the furan-3-yl moiety into peptide-like scaffolds.

Another powerful MCR is the furan-thiol-amine (FuTine) reaction, which couples a furan, a thiol, and an amine to generate N-substituted pyrroles under physiological conditions researchgate.netresearchgate.net. The reaction proceeds via oxidative activation of the furan, which then serves as an electrophilic linker for the two nucleophiles researchgate.net. This strategy has been used for the chemoselective modification and cyclization of peptides researchgate.netresearchgate.net.

Additionally, a one-pot diastereoselective synthesis of 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles has been developed through a tandem Knoevenagel/Pinner/vinylogous Michael condensation, showcasing the utility of multicomponent strategies in creating complex heterocyclic systems from furanone precursors nih.gov.

Reaction Name Components Product Type Key Feature
Ugi 5C-4CRα-Amino Acid, Aldehyde/Ketone, Isocyanide, Carboxylic Acid (from amino acid)1,1'-Iminodicarboxylic acid derivativesUtilizes the bifunctionality of the α-amino acid. mdpi.com
Furan-Thiol-Amine (FuTine) MCRFuran, Thiol, AmineN-substituted pyrrolesProceeds via oxidative activation of the furan ring. researchgate.netresearchgate.net
Tandem CondensationSalicylaldehyde, Malononitrile, Butenolide2-amino-4-(2-furanone)-4H-chromenesForms multiple C-C and C-O bonds in one pot. nih.gov

Electrophilic and Nucleophilic Reactivity of the Furan Ring in Amino Acid Contexts

The furan ring is an electron-rich aromatic heterocycle, which makes it significantly more reactive towards electrophiles than benzene uoanbar.edu.iq. This reactivity is a cornerstone of its chemistry.

Electrophilic Reactivity : Electrophilic substitution reactions such as nitration, halogenation, and sulfonation typically occur at the C2 or C5 positions, which are the most electron-rich pharmaguideline.comyoutube.com. The substituent at the C3 position of this compound will influence the regioselectivity of these reactions. The amino acid side chain can exert both steric and electronic effects, potentially directing incoming electrophiles. For instance, mild nitrating agents like acetyl nitrate are used for furan nitration to avoid ring degradation pharmaguideline.com. Similarly, halogenation with bromine or chlorine can be vigorous, often requiring milder conditions to achieve mono-substitution pharmaguideline.com.

The furan ring can also act as a diene in Diels-Alder cycloaddition reactions, reacting with dienophiles to form oxabicyclo[2.2.1]heptane derivatives acs.org. This reactivity allows for the construction of complex polycyclic systems.

Nucleophilic Reactivity : Nucleophilic substitution directly on an unsubstituted furan ring is generally unfavorable pharmaguideline.com. However, the ring can be activated towards nucleophilic attack by the presence of strong electron-withdrawing groups or through the formation of cationic intermediates. As discussed, superelectrophilic activation under strongly acidic conditions renders the furan ring susceptible to attack by nucleophiles like arenes nih.govmdpi.com.

Furthermore, the furan ring itself can act as a nucleophile in reactions such as Michael additions to α,β-unsaturated carbonyl compounds, leading to the synthesis of 3-(furan-2-yl)propan-1-ones nih.gov. The nucleophilicity of the furan ring is crucial for its role in many carbon-carbon bond-forming reactions. The relative reactivity of furan compared to other five-membered heterocycles like pyrrole and thiophene (B33073) is often debated, but it is generally considered more reactive than thiophene due to the higher electronegativity of the oxygen atom making its lone pair less available for delocalization, which in turn makes the ring carbons more nucleophilic quora.com.

Oxidative Transformations in Furan-Amino Acid Synthesis

Oxidative transformations of the furan ring are a versatile and powerful tool for synthesizing a wide array of compounds, as the furan can serve as a latent 1,4-dicarbonyl unit or a masked carboxyl group organicreactions.orgacs.orgresearchgate.net.

The oxidation of furans can lead to several outcomes depending on the oxidant and reaction conditions. A key transformation is the oxidative ring cleavage, which yields 1,4-dicarbonyl compounds organicreactions.org. This dearomatization is fundamental to many synthetic strategies. A particularly relevant process is the aza-Achmatowicz reaction, which is the oxidative transformation of furfurylamines into functionalized piperidinones urfu.ru. This reaction provides a facile entry into nitrogen-containing six-membered rings.

Various oxidizing agents have been employed to achieve specific transformations of the furan ring. For example, m-chloroperbenzoic acid (m-CPBA) and N-bromosuccinimide (NBS) are commonly used for oxidative dearomatization processes researchgate.net. The choice of oxidant can influence the stereochemistry and yield of the products. The oxidation of furan-containing molecules by cytochrome P450 enzymes is also a significant pathway, leading to the formation of reactive epoxides or cis-enedione metabolites that can alkylate cellular nucleophiles nih.gov. This bio-oxidation highlights the metabolic pathways that furan-containing compounds can undergo.

Oxidizing Agent Typical Transformation Product Class Reference
m-CPBAOxidative dearomatization1,4-Dicarbonyls, Piperidinones (Aza-Achmatowicz) researchgate.net
NBS/PyridineOxidative dearomatization(E)-2-ene-1,4-diones researchgate.net
Galactose Oxidase/Aldehyde OxidaseTandem OxidationDicarboxylic Acids rsc.org
Cytochrome P450Bio-oxidationEpoxides, cis-Enediones nih.gov
Sodium Hypochlorite, Hydrogen PeroxideRing OpeningVarious pharmaguideline.com

Ring-Opening Reactions of Related Furan Derivatives

The furan ring can be opened under various conditions, providing access to linear molecules with diverse functional groups, making it a valuable synthetic precursor acs.orgrsc.org. Ring-opening reactions are essential for unlocking the synthetic potential of the furan nucleus, which often serves as a stable synthon for less stable structures like 1,4-dicarbonyls acs.orgresearchgate.net.

Acid-catalyzed ring-opening is a common method. In the presence of aqueous acid, furans can be hydrolyzed to saturated 1,4-dicarbonyl compounds acs.org. This reaction is essentially the reverse of the Paal-Knorr furan synthesis pharmaguideline.com. The stability of the furan ring towards acid is reduced by electron-releasing substituents, which can promote polymerization or ring-opening pharmaguideline.com. In some cases, acid-catalyzed ring-opening is followed by intramolecular cyclization, leading to molecular rearrangement. This is observed in the recyclization of 2-R-amino-3-furfurylthiophenes, where the furan ring opens and re-closes to form thieno[2,3-b]pyrrole derivatives osi.lv. Similarly, N-(furfuryl)anthranilamides undergo acid-catalyzed furan ring opening to a diketone, which then participates in a cascade to form new heterocyclic rings rsc.org.

Oxidative ring-opening, as discussed previously, is another major pathway. Reagents like peracids can cleave the furan ring to yield unsaturated dialdehydes or related dicarbonyl species organicreactions.orgacs.org. This transformation is a key step in many synthetic routes where the furan acts as a masked C4 synthon researchgate.net. The choice of oxidant and subsequent workup conditions determines the final product, which can range from dicarbonyls to butenolides or pyranones researchgate.net.

Spectroscopic Characterization and Structural Elucidation Studies of 2 Amino 2 Furan 3 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-Amino-2-(furan-3-yl)acetic acid is anticipated to display distinct signals corresponding to the protons of the furan (B31954) ring, the alpha-carbon, the amino group, and the carboxylic acid. The furan ring protons are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position (adjacent to the oxygen atom) would likely resonate at the most downfield position among the furan protons due to the deshielding effect of the heteroatom. The protons at the C4 and C5 positions would appear at slightly different chemical shifts. The single proton on the alpha-carbon (the carbon atom bonded to both the amino and carboxyl groups) is expected to produce a singlet in the range of 4-5 ppm. The chemical shifts of the protons in the amino (-NH₂) and carboxylic acid (-COOH) groups are variable and depend on factors like solvent and concentration; they are typically observed as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H2 (Furan) ~7.5 Singlet
H4 (Furan) ~6.5 Singlet
H5 (Furan) ~7.4 Singlet
α-H ~4.5 Singlet
-NH₂ Variable (Broad) Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid group is predicted to appear significantly downfield, typically in the 170-180 ppm range. The carbons of the furan ring would resonate in the aromatic region (approximately 110-150 ppm), with the carbon atoms adjacent to the oxygen atom (C2 and C5) appearing at a more downfield shift. The alpha-carbon, attached to the electronegative nitrogen and oxygen atoms, is expected to have a chemical shift in the range of 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) ~175
C2 (Furan) ~144
C3 (Furan) ~125
C4 (Furan) ~110
C5 (Furan) ~140

Two-Dimensional NMR Techniques (e.g., DEPT, HMBC)

Two-dimensional NMR techniques are instrumental for definitive structural confirmation. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In this compound, DEPT-135 would show positive signals for the CH carbons (furan C2, C4, C5, and the alpha-carbon) and no signals for the quaternary carbons (furan C3 and the carbonyl carbon).

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the alpha-proton showing a cross-peak with the carbonyl carbon and with carbons C3 and C4 of the furan ring. The furan protons would also show correlations to neighboring carbons within the ring, helping to confirm the 3-substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which often overlaps with C-H stretching vibrations. The N-H stretching of the primary amine would likely appear as a medium intensity band around 3300-3500 cm⁻¹. A strong, sharp absorption peak between 1700 and 1750 cm⁻¹ is anticipated for the C=O (carbonyl) stretch of the carboxylic acid. The N-H bending vibration of the amino group is expected in the 1580-1650 cm⁻¹ range. Vibrations associated with the furan ring, including C=C and C-O-C stretching, would be observed in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500-3300 Broad
N-H Stretch (Amine) 3300-3500 Medium
C-H Stretch (Aromatic/Aliphatic) 2850-3100 Medium-Weak
C=O Stretch (Carboxylic Acid) 1700-1750 Strong
N-H Bend (Amine) 1580-1650 Medium
C=C Stretch (Furan) 1450-1600 Medium-Weak

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to IR spectroscopy, is particularly useful for observing non-polar bonds. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the furan ring's C=C bonds, which typically give rise to strong Raman signals. While the carbonyl (C=O) stretch is visible in Raman, it is generally weaker than in the IR spectrum. The C-C and C-N stretching vibrations would also be observable. This technique would be especially valuable for studying the compound in aqueous solutions, where the water signal is weak in Raman spectroscopy, unlike in IR spectroscopy where it can obscure important regions of the spectrum.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The technique's precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

While specific experimental HRMS data for this compound is not extensively documented in publicly available literature, the theoretical exact mass can be calculated from its molecular formula, C₆H₇NO₃. This calculated value serves as a benchmark for experimental verification. For the protonated molecule ([M+H]⁺), which is commonly observed in techniques like electrospray ionization (ESI), the precise mass would be used to confirm the elemental composition against a database of possibilities, solidifying the compound's identity.

Table 1: Theoretical Mass Data for this compound

Formula Species Mass Type Calculated Mass (Da)
C₆H₇NO₃ [M] Monoisotopic 141.0426

Note: Data is calculated based on the molecular formula and has not been experimentally verified in this context.

Both LC-MS and GC-MS are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. They are crucial for analyzing complex mixtures and confirming the purity of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile molecules like amino acids. google.comnextpeptide.com In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities on a liquid chromatography column, often using a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) method. The eluent would then be introduced into the mass spectrometer, where the compound is ionized and its mass-to-charge ratio is detected. This technique is highly sensitive and can provide both qualitative and quantitative information. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. Amino acids, including this compound, are generally non-volatile due to their zwitterionic nature. Therefore, their analysis by GC-MS requires a derivatization step to convert them into more volatile forms. This process involves chemical modification of the polar functional groups (the amino and carboxylic acid groups) to increase the compound's volatility. Once derivatized, the compound can be separated by gas chromatography and detected by the mass spectrometer, which provides a characteristic fragmentation pattern that can be used as a chemical fingerprint for identification.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly its chromophores (light-absorbing groups).

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous confirmation of its molecular structure. This technique would verify the connectivity of the atoms, confirming the furan ring is substituted at the 3-position and that the amino and carboxylic acid groups are attached to the same alpha-carbon. Furthermore, X-ray crystallography would reveal the molecule's conformation in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. While crystal structures for many furan- and thiophene-containing organic compounds have been reported, specific crystallographic data for this compound is not present in the surveyed literature.

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₆H₇NO₃, the theoretical elemental composition can be calculated as a percentage of its total molecular weight (141.13 g/mol ).

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Atoms in Formula Total Mass ( g/mol ) Mass Percent (%)
Carbon C 12.011 6 72.066 51.09%
Hydrogen H 1.008 7 7.056 5.00%
Nitrogen N 14.007 1 14.007 9.92%

Note: Values are calculated based on the molecular formula C₆H₇NO₃.

Experimental results from elemental analysis that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would serve to confirm the assigned molecular formula of the synthesized compound.

Theoretical and Computational Chemistry Investigations of 2 Amino 2 Furan 3 Yl Acetic Acid

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. For a compound like 2-Amino-2-(furan-3-yl)acetic acid, these methods could provide invaluable insights into its behavior and potential applications.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is the method of choice for investigating the properties of medium-sized organic molecules. However, specific DFT studies on this compound are not present in the current body of scientific literature.

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. A comprehensive conformational analysis would be necessary to identify the various low-energy conformers that could exist due to the rotational freedom around the single bonds.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

Parameter Bond/Angle Predicted Value
Bond Length Cα-C(O) Data not available
Bond Length Cα-N Data not available
Bond Length Cα-C(furan) Data not available
Bond Angle N-Cα-C(O) Data not available
Dihedral Angle H-N-Cα-C(O) Data not available

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It can reveal information about charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis would be instrumental in understanding the electronic interactions between the furan (B31954) ring, the amino group, and the carboxylic acid moiety.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. This would be particularly useful for predicting the intermolecular interactions of this compound.

Advanced topological analyses, such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), the Average Local Ionization Energy (ALIE), and the Reduced Density Gradient (RDG), offer deeper insights into the nature of chemical bonding and non-covalent interactions. These methods could precisely characterize the bonding within the furan ring and identify any intramolecular hydrogen bonds or other weak interactions that contribute to the stability of the molecule's conformers.

Hartree-Fock (HF) Methods in Molecular Studies

The Hartree-Fock (HF) method is a fundamental ab initio approach in quantum chemistry used to approximate the wave function and energy of a quantum many-body system in a stationary state. wikipedia.org It is a cornerstone of molecular orbital theory and serves as a starting point for more advanced computational methods. The HF method operates on the principle of the self-consistent field (SCF), where each electron is considered to move in the average electric field created by all other electrons in the molecule, without explicitly correlating the motion of individual electrons. wikipedia.orgusp.br

In the context of this compound, HF calculations are employed to determine its optimized molecular geometry, electronic structure, and various molecular properties. The method iteratively solves a set of coupled equations for the spin-orbitals until the electronic field is consistent with the one that generated it. wikipedia.orgub.edu While the HF method systematically overestimates vibrational wavenumbers and neglects electron correlation, which can be significant, it provides valuable qualitative insights and a robust foundation for more sophisticated calculations. ub.eduresearchgate.net For instance, HF calculations can be used to compute properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding the molecule's reactivity and electronic transitions. researchgate.net

Property Description Relevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles.
Total Energy The total electronic energy of the molecule at the HF level.Used as a baseline for comparing the stability of different conformers.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.Indicates the molecule's ability to donate or accept electrons.
Molecular Electrostatic Potential (MEP) Represents the electrostatic potential mapped onto the electron density surface.Highlights regions of positive and negative potential, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Mechanistic Probing Through Computational Simulations

Computational simulations are indispensable tools for elucidating the intricate details of chemical reaction mechanisms, which are often too transient to be fully captured by experimental techniques. nih.gov For this compound, these simulations can map out potential energy surfaces for various reactions, identify transition states, and calculate activation energies. Methods such as Density Functional Theory (DFT), which builds upon the HF framework by including an approximation for electron correlation, are frequently used for this purpose.

By simulating the interaction of this compound with other molecules, such as enzymes or reactants, researchers can probe potential reaction pathways. For example, simulations can model the steps of a catalytic cycle, revealing the role of specific functional groups (the amino, carboxyl, and furan moieties) in the reaction. These computational studies can identify key amino acid residues in an enzyme's active site that interact with the substrate, stabilizing the transition state and facilitating the chemical transformation. nih.gov

Intermolecular Interactions and Hydrogen Bonding Studies

The biological activity and physical properties of this compound are heavily influenced by its non-covalent interactions with its environment, particularly hydrogen bonds. nih.gov The molecule possesses both hydrogen bond donors (the amino group and the carboxylic acid proton) and acceptors (the carbonyl oxygen, the carboxylic hydroxyl oxygen, and the furan ring oxygen).

Computational studies allow for a systematic investigation of these interactions. By modeling the compound with solvent molecules (e.g., water) or within a larger molecular assembly, the preferred hydrogen bonding networks can be identified. nih.govnih.gov Density functional theory (DFT) calculations can quantify the strength of these hydrogen bonds and analyze how they affect the molecule's conformation and electronic structure. nih.gov Studies on similar amino acids have shown that intermolecular hydrogen bonds can be formed between the amino acid molecules themselves, as well as with solvent molecules. researchgate.net The side chain, in this case, the furan-3-yl group, has a significant impact on the most favorable hydrogen-bonding modes. nih.gov

Interaction Type Donor/Acceptor in this compound Potential Partner Significance
Hydrogen Bond Donor: -NH2, -COOH; Acceptor: C=O, -OH, Furan OxygenWater, other amino acids, protein residuesDictates solubility, crystal packing, and binding to biological targets. nih.govresearchgate.net
π-π Stacking Furan RingAromatic residues (e.g., Phenylalanine, Tyrosine)Contributes to binding affinity and specificity in protein-ligand interactions.
Cation-π Furan RingCationic species (e.g., Lysine, Arginine)Can play a crucial role in stabilizing protein-ligand complexes. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

A molecule like this compound is not static but exists as an ensemble of different conformations in solution. Molecular dynamics (MD) simulations are a powerful computational method for exploring this conformational landscape by simulating the atomic motions of the system over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment, MD simulations can generate trajectories that reveal the accessible conformations and the transitions between them. mdpi.com

These simulations are crucial for understanding the flexibility of the molecule, which is essential for its interaction with binding partners like proteins. The exploration of conformational space can reveal low-energy, biologically relevant conformations that might not be predicted by static, energy-minimization approaches alone. nih.govresearchgate.net Enhanced sampling techniques can be employed in MD simulations to overcome energy barriers and explore a wider range of the conformational space more efficiently. mdpi.com

MD Simulation Metric Description Insight Gained for this compound
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed conformations.Indicates the stability of the molecule's conformation over the simulation time. nih.gov
Radius of Gyration (Rg) A measure of the compactness of the molecule.Provides information on whether the molecule adopts an extended or compact shape. nih.gov
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to a solvent.Reveals which parts of the molecule are exposed to the solvent and available for interaction. nih.gov

Solvation Models in Computational Chemistry

The behavior of this compound in a biological or chemical system is profoundly affected by the solvent. Computational chemistry employs solvation models to account for these effects. wikipedia.org These models can be broadly categorized into two types: explicit and implicit.

Explicit solvent models treat individual solvent molecules as part of the simulation, providing a detailed, atomistic description of solute-solvent interactions. wikipedia.org While highly accurate, this approach is computationally expensive.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. wikipedia.orgyoutube.com The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org These models offer a computationally efficient way to include the bulk effects of the solvent, such as stabilizing charged species and influencing conformational preferences. youtube.comresearchgate.net

Applications in Advanced Organic Synthesis

2-Amino-2-(furan-3-yl)acetic Acid as a Chiral Building Block

The chirality of this compound, coupled with the reactivity of the furan (B31954) ring, makes it a significant component in asymmetric synthesis. Chiral building blocks are essential in modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific stereochemistry. The use of enantiomerically pure starting materials like this compound allows for the synthesis of single-enantiomer drugs, which can lead to improved efficacy and reduced side effects.

The furan ring within this compound is a key structural element that can be chemically manipulated to create more complex molecular architectures. Furans can participate in various chemical transformations, including cycloaddition reactions and electrophilic substitutions, allowing for the elaboration of the core structure. For instance, the furan moiety can be a precursor to other heterocyclic systems or can be opened to form linear, functionalized chains. This versatility enables the synthesis of a diverse range of complex organic molecules, including natural products and their analogues. The amino acid functionality provides a handle for further modifications and for incorporation into larger molecular frameworks through peptide bond formation or other coupling reactions.

The inherent reactivity of the furan ring allows this compound to serve as a precursor for the generation of novel chemical scaffolds. These scaffolds are foundational structures upon which new libraries of compounds can be built for drug discovery screening. For example, derivatives of this amino acid can be utilized in the synthesis of unique heterocyclic systems that may exhibit interesting biological properties. The development of new synthetic methodologies that utilize furan-containing building blocks continues to expand the accessible chemical space for medicinal chemists.

Contributions to Peptide and Peptidomimetic Synthesis (As a Non-Proteinogenic Amino Acid)

As a non-proteinogenic amino acid, this compound offers unique advantages in the synthesis of peptides and peptidomimetics. Its incorporation into a peptide sequence can introduce conformational constraints and new functionalities that are not possible with the 20 common proteinogenic amino acids. This can lead to peptides with enhanced stability against enzymatic degradation, improved receptor binding affinity, and altered biological activity.

The furan ring can act as a bioisostere for other aromatic or heteroaromatic systems found in natural peptides, potentially leading to improved pharmacokinetic properties. Furthermore, the furan moiety can be functionalized to create peptidomimetics with novel structures and functions. Alanine derivatives, such as (R)-2-Amino-3-(furan-2-yl)propanoic acid, are also utilized in this context. medchemexpress.com

Enabling Asymmetric Catalysis: Development as Ligands or Catalyst Precursors

The chiral nature of this compound makes it an attractive candidate for the development of chiral ligands for asymmetric catalysis. Chiral ligands are crucial components of many catalytic systems that are used to produce enantiomerically pure compounds. By coordinating to a metal center, a chiral ligand can create a chiral environment that directs the stereochemical outcome of a reaction.

Derivatives of this compound can be synthesized to contain additional coordinating atoms, such as nitrogen or phosphorus, which can then bind to transition metals like palladium, rhodium, or ruthenium. These metal complexes can then be used as catalysts for a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The development of new chiral ligands based on this scaffold has the potential to lead to more efficient and selective catalytic systems for the synthesis of valuable chiral molecules.

Utility in Fine Chemical Production

The applications of this compound and its derivatives extend to the production of fine chemicals. These are complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The versatility of this building block allows for the synthesis of a variety of high-value compounds. For example, palladium-catalyzed oxidative carbonylation of related furan-containing starting materials can produce furan-2-acetic esters, which are valuable intermediates in organic synthesis. acs.org The ability to introduce chirality and specific functionalities makes this compound a useful tool for the fine chemical industry.

Future Research Directions and Emerging Challenges

Innovations in Stereoselective Synthesis Methodologies for Furan-Amino Acids

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a primary challenge in synthesizing furan-amino acid derivatives is the precise control over their three-dimensional structure. Future research is increasingly directed toward developing novel stereoselective methods that can efficiently produce enantiomerically pure furan-amino acids.

Key areas of innovation include:

Asymmetric Catalysis : The use of chiral catalysts, such as metal complexes with chiral ligands (e.g., Rhodium-BINAP), is a powerful strategy for achieving high enantioselectivity in reactions like conjugate additions to form chiral centers. wikipedia.org Another approach involves organocatalysis, where small chiral organic molecules drive the asymmetric transformation. For instance, a chiral imidazolidinone catalyst can be used to activate an α,β-unsaturated carbonyl compound towards an enantioselective reaction with a furan (B31954) nucleophile, yielding products with high enantiomeric excess (up to 97% ee). wikipedia.org

Chiral Auxiliaries : Attaching a chiral auxiliary to a starting material can direct the stereochemical outcome of a reaction. The Evans' oxazolidinone auxiliary, for example, has been employed in the asymmetric alkylation and synthesis of β-amino acids. researchgate.net This methodology can be adapted for the synthesis of complex furan-amino acids, with the auxiliary being removed in a later step.

Biocatalysis : Enzymes offer unparalleled stereoselectivity and operate under mild conditions. Methodologies using enzymes like ω-transaminase for the reductive amination of keto acids are being explored for the synthesis of chiral amino acids. mdpi.com

Photoredox-Mediated Synthesis : Recent advances have demonstrated the use of photoredox catalysis for the asymmetric synthesis of unnatural α-amino acids from aliphatic alcohols. nih.gov This atom-economical, redox-neutral process uses a chiral N-sulfinyl imine as a radical acceptor to achieve excellent diastereoselectivity (>95:5 dr) and provides a pathway to a wide range of functionalized amino acids. nih.gov

Table 1: Comparison of Emerging Stereoselective Synthesis Strategies

Method Catalyst/Auxiliary Key Transformation Reported Selectivity Reference
Asymmetric Catalysis Rhodium-acac / Chiral BINAP ligand Conjugate addition High enantioselectivity wikipedia.org
Organocatalysis Chiral Imidazolidinone Furan nucleophilic addition 97% enantiomeric excess wikipedia.org
Chiral Auxiliaries Evans' Oxazolidinone Asymmetric alkylation High stereoselectivity researchgate.net
Photoredox Catalysis Chiral N-sulfinyl imine Radical addition to imine >95:5 diastereomeric ratio nih.gov
Metal Complex Chiral Ni(II) Schiff Base Complex Michael addition 15/85/0/0 diastereomeric ratio nih.gov

Exploration of Novel Reaction Pathways and Mechanistic Insights

Developing new reaction pathways is crucial for synthesizing furan-containing molecules more efficiently and from more readily available starting materials. A deep understanding of the reaction mechanisms is essential for optimizing conditions and expanding the scope of these new methods.

One of the most fundamental methods for furan synthesis is the Paal-Knorr reaction, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org However, modern research focuses on more sophisticated pathways that offer greater complexity and control.

Recent explorations include:

Gold-Catalyzed Reactions : Gold catalysts have been used to promote the cycloisomerization of conjugated allenones and the propargylic substitution of alcohols, leading to highly substituted furans. researchgate.netresearchgate.net

Palladium-Catalyzed Cascades : Palladium catalysts can generate highly substituted furans through a cascade of formal anti-carbopalladation, nucleophilic attack, and elimination. nih.gov

Base-Catalyzed Cyclization : β- and γ-alkynyl allylic alcohols can undergo base-catalyzed cyclization and isomerization to form substituted furans. acs.org

To gain deeper mechanistic insights, researchers are increasingly combining experimental studies with computational calculations. For example, Deuterium labeling experiments and Density Functional Theory (DFT) calculations have been used to support proposed mechanisms in the synthesis of functionalized furans from 2-hydroxy-1,4-diones. nih.gov Such studies help elucidate the nature of intermediates, transition states, and the factors controlling regioselectivity, paving the way for more predictable and efficient syntheses. nih.gov

Advancements in Multicomponent and Cascade Strategies for Complex Furan Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. tubitak.gov.trnih.gov Similarly, cascade (or domino) reactions, which involve a sequence of intramolecular transformations, allow for the construction of intricate molecular architectures from simple starting materials. nih.govnih.gov

Recent advancements in these areas for furan synthesis include:

Three-Component Furan Synthesis : A copper-catalyzed three-component reaction has been developed, combining 1,3-diones, alk-2-ynals, and amine-borane adducts. rsc.org This process proceeds through a cascade of Knoevenagel condensation, enynone cyclization, and B–H bond insertion to efficiently produce furan-2-ylmethylboranes. rsc.orgrsc.org

One-Pot Synthesis of Highly Functionalized Furans : Researchers have developed a simple one-pot, three-component method for synthesizing highly functionalized furans by reacting arylglyoxals, acetylacetone, and dialkyl phenols under reflux conditions. tubitak.gov.trnih.gov

Enzyme-Catalyzed Multicomponent Reactions : An innovative approach utilizes an immobilized lipase (Novozym 435) in a synergistic catalytic system with tributylphosphine to achieve the one-pot, three-component synthesis of tetrasubstituted furans from benzoylacetonitriles, aldehydes, and benzoyl chlorides. mdpi.com This method highlights the advantages of green chemistry, featuring mild reaction conditions and environmental sustainability. mdpi.com

Table 2: Examples of Multicomponent and Cascade Reactions for Furan Synthesis

Reaction Type Key Reactants Catalyst Product Type Reference
Three-Component Cascade 1,3-Dione, Alk-2-ynal, Amine-borane Copper Furan-2-ylmethylborane rsc.orgrsc.org
Three-Component One-Pot Arylglyoxal, Acetylacetone, Dialkyl phenol Triethylamine (base) 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl) ethan-1-one tubitak.gov.trnih.gov
Enzymatic Three-Component Benzoylacetonitrile, Aldehyde, Benzoyl chloride Novozym 435 / PBu₃ Cyano-containing tetrasubstituted furan mdpi.com
Palladium-Catalyzed Cascade Alkyne-containing substrates Palladium Highly substituted furans nih.gov
Divergent Cascade 2-Hydroxy-1,4-dione, Nucleophiles Acid 2α- and 5α-substituted furans nih.gov

Integration of Computational and Experimental Approaches for Rational Design and Prediction

The synergy between computational modeling and experimental validation is revolutionizing chemical synthesis and drug discovery. nih.govnih.gov By predicting reaction outcomes, molecular properties, and biological activities, computational methods can significantly reduce the time and resources required for laboratory work. researchgate.netpatsnap.com

In the context of furan-amino acids, this integration is being applied in several ways:

Predictive Modeling for Reaction Outcomes : Machine learning and artificial neural networks are being developed to predict chemical properties and reaction outcomes. rsc.org For instance, models can predict the cetane number of furan-based biofuels based on their molecular structure, allowing for the preemptive screening of potential fuel candidates before synthesis. researchgate.net Similar models could be adapted to predict the reactivity or stability of intermediates in the synthesis of 2-Amino-2-(furan-3-yl)acetic acid.

Rational Drug Design : Computational tools like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are central to modern drug design. nih.govpatsnap.com These methods can predict how a molecule like this compound might interact with a biological target, guiding the design of new derivatives with enhanced therapeutic properties. researchgate.netresearchgate.net

Mechanism Elucidation : As mentioned previously, quantum chemical calculations (e.g., DFT) are used to model reaction pathways, calculate energy barriers, and understand the electronic factors that govern a reaction's progress. nih.gov This knowledge allows chemists to rationally select catalysts and reaction conditions to favor the desired product.

The future of synthesizing complex molecules like this compound lies in a feedback loop where computational models predict promising structures and synthetic routes, which are then tested experimentally. The experimental results, in turn, are used to refine and improve the predictive accuracy of the computational models, accelerating the discovery and optimization process. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(furan-3-yl)acetic acid, and what are their efficiency metrics?

  • Methodology : Synthesis typically involves coupling furan-3-carbaldehyde with glycine derivatives via Strecker synthesis or reductive amination. Chiral resolution may employ Boc protection (e.g., (R)-enantiomers using tert-butoxycarbonyl groups) to isolate stereoisomers . Efficiency metrics include yield (reported 50-70% for similar furan-containing amino acids) and enantiomeric excess (≥95% via chiral HPLC) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns on the furan ring and amino acid backbone. HPLC (C18 column, 0.1% TFA in mobile phase) assesses purity (>98%). Mass spectrometry (ESI-MS) validates molecular weight (theoretical: 155.15 g/mol) . FTIR can identify carboxylic acid (1700-1750 cm⁻¹) and amine (3300-3500 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Avoid inhalation or skin contact; use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Store at 2-8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do computational docking studies inform the design of this compound derivatives targeting specific enzymes?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities by analyzing hydrogen bonds (e.g., between the carboxylic acid group and enzyme active sites) and π–π interactions (furan ring with aromatic residues). For example, derivatives with electron-withdrawing groups on the furan ring showed improved binding to collagenase (ΔG = -6.4 to -6.5 kcal/mol) . MD simulations (100 ns) assess stability of ligand-enzyme complexes .

Q. What strategies are effective in resolving enantiomeric forms of this compound, and how does chirality impact biochemical interactions?

  • Methodology : Chiral chromatography (Chiralpak IA column, hexane:isopropanol eluent) separates enantiomers. Enzymatic resolution using acylases achieves >99% enantiomeric purity. Chirality significantly affects bioactivity: (R)-enantiomers of similar compounds showed 10-fold higher inhibition of collagenase than (S)-forms due to steric compatibility with hydrophobic enzyme pockets .

Q. How do structural modifications (e.g., halogenation) of the furan ring alter the physicochemical properties and bioactivity of this compound?

  • Methodology : Introduce substituents (e.g., Cl, CF₃) via electrophilic substitution. LogP values increase with halogenation (e.g., CF₃-substituted analogs: LogP = 1.2 vs. 0.5 for parent compound), enhancing membrane permeability. Fluorinated derivatives exhibited 2-fold higher IC₅₀ against bacterial enzymes compared to non-halogenated analogs .

Q. What are the discrepancies in reported biological activities of this compound derivatives, and how can they be reconciled?

  • Methodology : Contradictions in IC₅₀ values (e.g., 5 µM vs. 20 µM for similar compounds) may arise from assay conditions (enzyme source, pH). Standardize protocols: use recombinant enzymes, fixed substrate concentrations, and triplicate measurements. Meta-analysis of published data identifies outliers due to impurities or solvent effects (e.g., DMSO >1% reduces activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.